molecular formula C12H21NO4 B3020803 Trans-3-(Boc-amino)cyclobutylpropanoic acid CAS No. 2225126-83-8

Trans-3-(Boc-amino)cyclobutylpropanoic acid

Cat. No.: B3020803
CAS No.: 2225126-83-8
M. Wt: 243.303
InChI Key: NLCJYYRLCOZQCL-DTORHVGOSA-N
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Description

Trans-3-(Boc-amino)cyclobutylpropanoic acid: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol It is characterized by the presence of a cyclobutane ring, a propanoic acid moiety, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-(Boc-amino)cyclobutylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced and subsequently protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Trans-3-(Boc-amino)cyclobutylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Trans-3-(Boc-amino)cyclobutylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Trans-3-(Boc-amino)cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Trans-3-(Boc-amino)cyclobutylpropanoic acid can be compared with other similar compounds, such as:

    Trans-3-(Boc-amino)cyclobutanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a propanoic acid moiety.

    Trans-3-(Boc-amino)cyclobutylacetic acid: Differing by the length of the carbon chain attached to the cyclobutane ring.

    Trans-3-(Boc-amino)cyclobutylmethanol: Featuring a hydroxyl group instead of a carboxylic acid.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCJYYRLCOZQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225126-83-8
Record name 3-[(1s,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]propanoic acid
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